Quetiapine Sulfoxide-d8
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Overview
Description
Quetiapine Sulfoxide-d8 is the deuterium labeled Quetiapine sulfoxide . Quetiapine sulfoxide (Quetiapine S-oxide) is a main metabolite of Quetiapine . Quetiapine is a second-generation antipsychotic . It is a 5-HT receptors agonist and a dopamine receptor antagonist .
Molecular Structure Analysis
The molecular formula of Quetiapine Sulfoxide-d8 is C21H17D8N3O3S . The molecular weight is 407.56 g/mol . The structure of Quetiapine Sulfoxide-d8 is related to the structure of Quetiapine .
Chemical Reactions Analysis
Quetiapine Sulfoxide-d8 is a metabolite of Quetiapine . The major metabolic pathways of Quetiapine involve sulfoxidation, mediated by cytochrome P450 3A4 (CYP3A4), and oxidation of the terminal alcohol to a carboxylic acid .
Physical And Chemical Properties Analysis
Quetiapine Sulfoxide-d8 has a molecular weight of 407.56 g/mol . The molecular formula is C21H17D8N3O3S . The parent compound, Quetiapine, has a molecular weight of 383.5 g/mol and a molecular formula of C21H25N3O2S .
Scientific Research Applications
Measurement and Monitoring in Plasma : A study by Fisher et al. (2012) developed a method using LC-MS/MS to measure quetiapine and four metabolites, including quetiapine sulfoxide, in human plasma. This method aids in monitoring plasma concentrations of these compounds during therapy (Fisher, Handley, Taylor, & Flanagan, 2012).
Pharmacokinetics in Schizophrenia Patients : Li et al. (2004) studied the pharmacokinetics of quetiapine and its metabolites, including quetiapine sulfoxide, in Chinese patients suffering from schizophrenia. They found that quetiapine is absorbed quickly and metabolized mainly to quetiapine sulfoxide (Li, Li, Cheng, Peng, Zhang, & Li, 2004).
HPLC-MS/ESI Method for Determination : Another study by Li et al. (2004) focused on developing a high-performance liquid chromatography-electrospray mass spectrometry method for determining quetiapine and its metabolites, including quetiapine sulfoxide, in human plasma, useful for pharmacokinetic and metabolic mechanism studies (Li, Cheng, Li, Bai, Zhang, Wang, & Li, 2004).
Impact on Memory and Hippocampus in Schizophrenia Models : A study by Li et al. (2015) investigated the effects of quetiapine on memory and doublecortin expression in the hippocampus of schizophrenia model mice, providing insights into the neurobiological effects of quetiapine and its metabolites (Li, He, Wang, Liu, Peng, & Wang, 2015).
Postmortem Distribution in Toxicology : Hopenwasser et al. (2004) examined the concentrations and distribution of quetiapine, including its metabolites, in postmortem tissues, contributing to forensic toxicology (Hopenwasser, Mozayani, Danielson, Harbin, Narula, Posey, Shrode, Wilson, Li, & Sánchez, 2004).
In Vitro Metabolism Studies : Steimer (2005) explored the relationship between different metabolites of quetiapine, including quetiapine-sulfoxide, and the parent drug in serum, contributing to understanding its clinical effects in schizophrenic patients (Steimer, 2005).
Active Metabolite Metabolism : Bakken et al. (2012) investigated the metabolism of N-desalkylquetiapine, a metabolite of quetiapine, focusing on its transformation into quetiapine sulfoxide, among others. This study enhances the understanding of the metabolic pathways of quetiapine's active metabolites (Bakken, Molden, Knutsen, Lunder, & Hermann, 2012).
Future Directions
properties
IUPAC Name |
2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNLPUSSHEDON-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Sulfoxide-d8 |
Citations
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